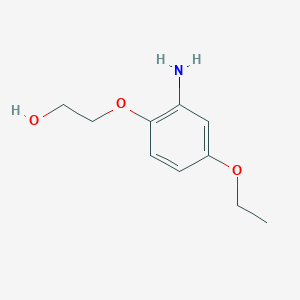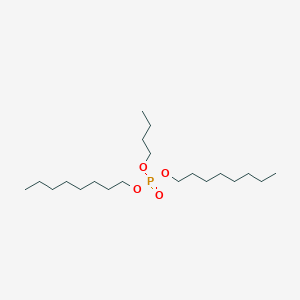
Butyl dioctyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dioctyl phosphate is an organophosphorus compound widely used in various industrial applications. It is known for its role as a plasticizer, which enhances the flexibility and durability of plastic materials. This compound is also utilized in the production of lubricants, adhesives, and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with butanol and dioctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The process involves the following steps:
Esterification: Phosphoric acid reacts with butanol and dioctanol to form this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The process is continuously monitored to ensure product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl dioctyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and alcohols.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: The compound can participate in substitution reactions, where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate reaction conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol/dioctanol.
Oxidation: Phosphates and oxidized organic products.
Substitution: Substituted phosphates with different functional groups.
Applications De Recherche Scientifique
Butyl dioctyl phosphate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of lubricants, adhesives, coatings, and plastic materials.
Mécanisme D'action
The mechanism of action of butyl dioctyl phosphate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Butyl dioctyl phosphate can be compared with other similar compounds, such as:
Dioctyl phthalate: Another plasticizer with similar applications but different chemical structure.
Dibutyl phthalate: Used in similar industrial applications but has different physical and chemical properties.
Tributyl phosphate: A related organophosphorus compound with distinct uses and properties.
Uniqueness
This compound is unique due to its specific combination of butyl and dioctyl groups, which confer distinct physical and chemical properties. Its versatility and effectiveness as a plasticizer make it a valuable compound in various applications.
Propriétés
Numéro CAS |
64031-59-0 |
|---|---|
Formule moléculaire |
C20H43O4P |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
butyl dioctyl phosphate |
InChI |
InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |
Clé InChI |
COPHVUDURPSYBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


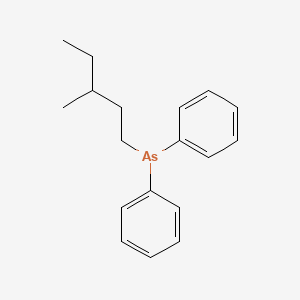
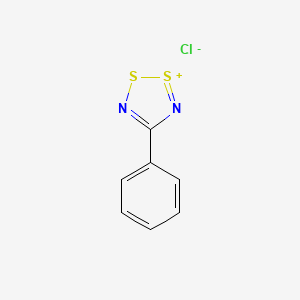
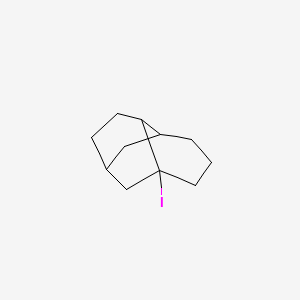
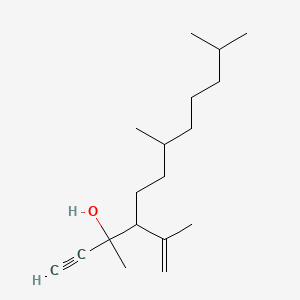
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
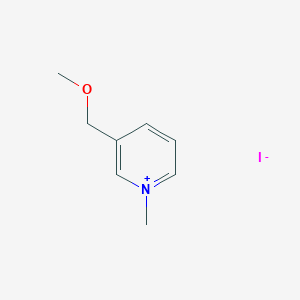


![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

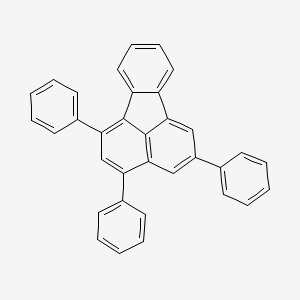
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
